1-(4-Methoxy-3-methylphenyl)ethanamine
Overview
Description
1-(4-Methoxy-3-methylphenyl)ethanamine is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . It is a derivative of phenethylamine, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Methoxy-3-methylphenyl)ethanamine can be achieved through several routes. One common method involves the reduction of the corresponding nitro compound, 1-(4-Methoxy-3-methylphenyl)nitroethane, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another approach is the reductive amination of 4-Methoxy-3-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Methoxy-3-methylphenyl)ethanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield the corresponding carboxylic acid, while reduction with NaBH4 can produce the primary amine.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems, particularly by modulating the activity of monoamine oxidase (MAO) enzymes . This modulation can influence the levels of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby affecting various physiological and neurological processes .
Comparison with Similar Compounds
1-(4-Methoxy-3-methylphenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Methylphenyl)ethanamine: Lacks the methoxy group, resulting in different chemical and biological properties.
3,4-Dimethoxyphenethylamine: Contains two methoxy groups, leading to distinct pharmacological effects.
4-Methoxyphenethylamine: Has a single methoxy group at the 4-position, differing in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGLAYDRPDYUPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276557 | |
Record name | 4-Methoxy-α,3-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104338-23-0 | |
Record name | 4-Methoxy-α,3-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104338-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-α,3-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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